molecular formula C14H7Cl2F3INO B5196016 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide

2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide

Cat. No.: B5196016
M. Wt: 460.0 g/mol
InChI Key: WAKFPRNDIRDVQL-UHFFFAOYSA-N
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Description

2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide is a complex organic compound characterized by the presence of chlorine, iodine, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide typically involves multiple steps, including halogenation and amide formationThe final step involves the formation of the amide bond under controlled conditions . Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions include various substituted benzamides and biphenyl derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and specificity .

Properties

IUPAC Name

2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3INO/c15-10-3-2-8(20)6-9(10)13(22)21-12-4-1-7(5-11(12)16)14(17,18)19/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKFPRNDIRDVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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